

# Application of Atogepant in Preclinical Models of Medication Overuse Headache

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## Compound of Interest

Compound Name: Atogepant

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## Introduction

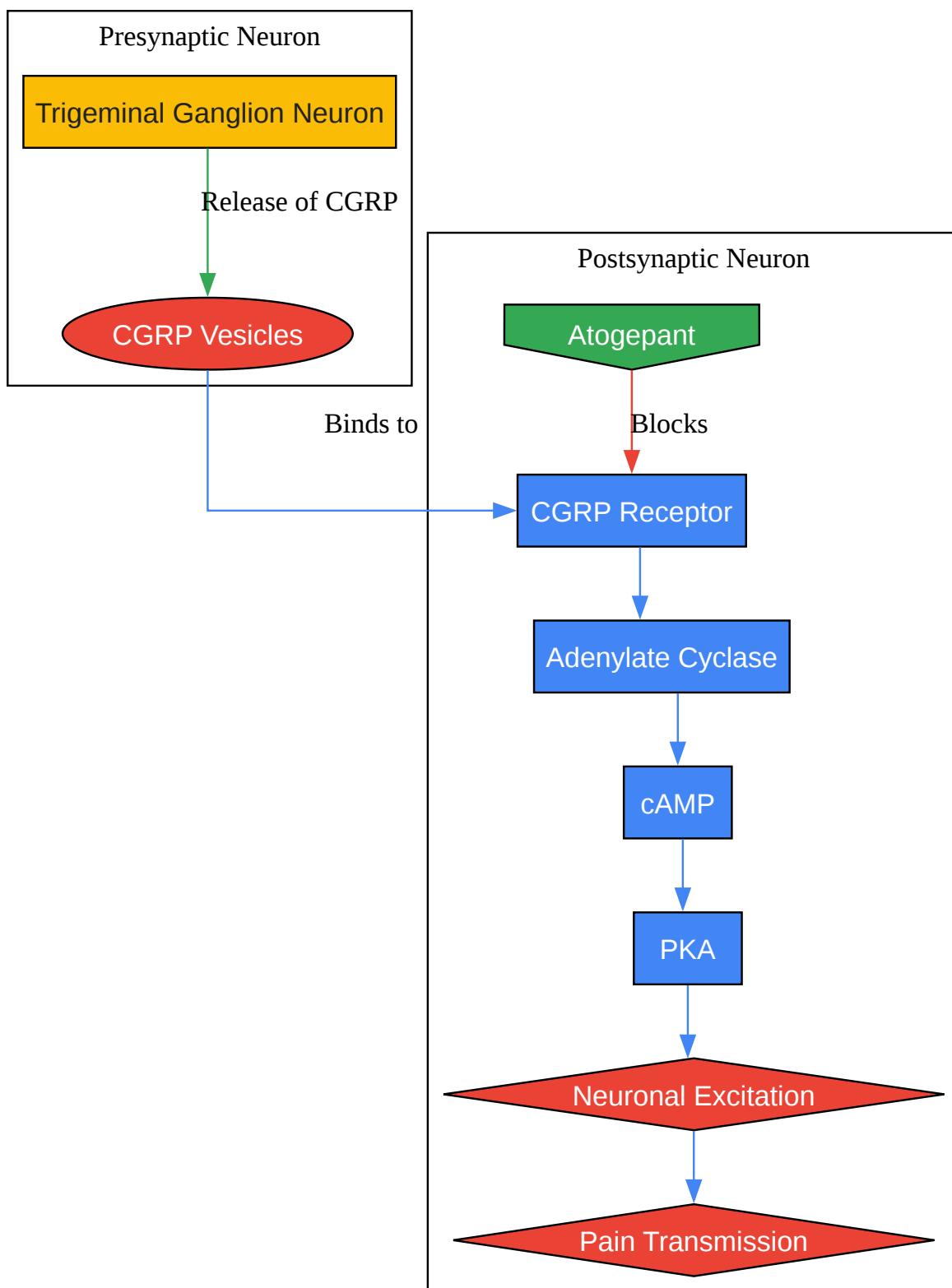
Medication overuse headache (MOH) is a secondary headache disorder that develops from the chronic overuse of acute headache medications. It represents a significant clinical challenge, often leading to an increase in headache frequency and a reduction in the efficacy of both acute and preventive treatments. The pathophysiology of MOH is complex and not fully elucidated, but preclinical studies suggest that neuroplastic changes in the trigeminal pain pathway and central sensitization play crucial roles.[1] Calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in the pathogenesis of migraine and is also implicated in MOH.[1][2] Chronic exposure to acute migraine medications, such as triptans, can lead to an upregulation of CGRP in the trigeminal ganglion, contributing to a state of heightened neuronal excitability.[2][3]

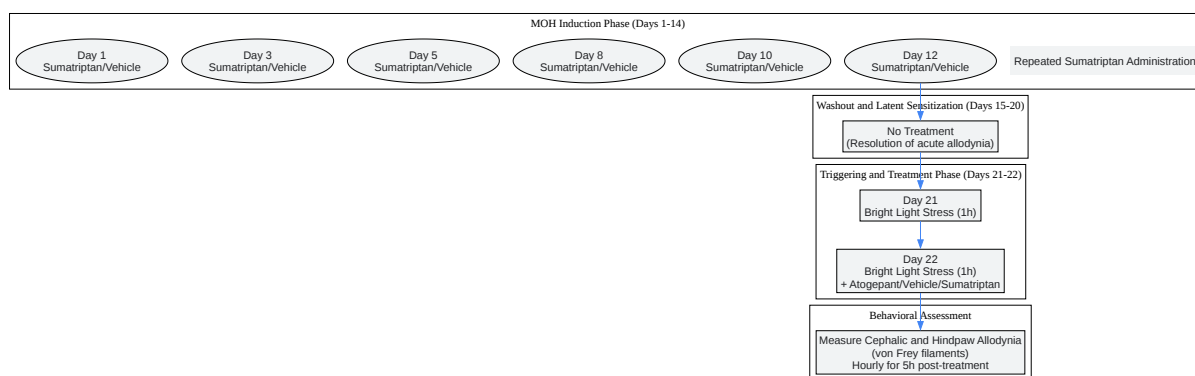
**Atogepant** is an orally administered, small-molecule CGRP receptor antagonist approved for the preventive treatment of migraine.[4][5][6] By blocking the CGRP receptor, **atogepant** inhibits CGRP-mediated signaling, which is believed to prevent neurogenic inflammation, reduce nociceptive transmission, and counteract the development of a sensitized state.[4][7][8] Preclinical models of MOH are essential for investigating the underlying mechanisms of the disorder and for evaluating the therapeutic potential of novel treatments like **atogepant**. These models typically involve the repeated administration of an acute headache medication, such as sumatriptan, to induce a state of latent sensitization in rodents, which mimics key features of

human MOH.[1][9][10] This document provides detailed application notes and protocols for the use of **atogepant** in a preclinical rodent model of MOH. While direct preclinical studies on **atogepant** in MOH models are not yet published, the data presented here is based on studies of a similar CGRP receptor antagonist, ubrogepant, and is expected to be highly predictive of **atogepant**'s effects due to their shared mechanism of action.[10][11]

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of CGRP in MOH and the experimental workflow for evaluating **atogepant** in a preclinical model.





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